molecular formula C20H24N2O3 B1204116 Echitamidin CAS No. 38681-90-2

Echitamidin

Cat. No.: B1204116
CAS No.: 38681-90-2
M. Wt: 340.4 g/mol
InChI Key: DWLJVOJBWLYMJO-CZGIKHJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Echitamidin is a natural product found in Alstonia rostrata with data available.

Scientific Research Applications

Alkaloid Composition and Isolation

Research has identified Echitamidin as part of the indole alkaloid group found in various Alstonia species. Studies have isolated this compound and related alkaloids from plants like Alstonia glaucescens and Alstonia scholaris, contributing to the understanding of plant alkaloid composition (Keawpradub et al., 1994) (Massiot et al., 1992).

Cytotoxic and Anticancer Effects

Several studies have examined the cytotoxic effects of Echitamine chloride, a compound related to this compound, on cancer cells. Investigations on Ehrlich Ascites Carcinoma cell cultures and fibrosarcoma cells have shown significant cytotoxic effects, suggesting potential applications in cancer treatment (Viswanathan et al., 1997) (Kamarajan et al., 1995).

Pharmacological Properties

Echitamine, an alkaloid similar to this compound, has been shown to possess various pharmacological activities, such as hypotensive activity and the ability to relax isolated smooth muscle preparations. These findings indicate potential therapeutic applications in cardiovascular and smooth muscle-related disorders (Ojewole, 1984).

Antivenom Research

This compound-related research also extends to the field of antivenom development. Studies on EchiTAb-Plus-ICP, an antivenom for snakebite envenoming in sub-Saharan Africa, have shown its effectiveness against venoms of various snake species, indicating its relevance in medical toxicology (Calvete et al., 2010).

In Vitro Biosynthesis

In vitro studies have also been conducted to explore the biosynthesis of echitamine, related to this compound, from Alstonia scholaris. These studies aim to provide alternative sources of these alkaloids without harming natural plant populations, contributing to sustainable pharmacological research (Singh et al., 2014).

Properties

CAS No.

38681-90-2

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

methyl (11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20?/m0/s1

InChI Key

DWLJVOJBWLYMJO-CZGIKHJPSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CN2CCC34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O

SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Canonical SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O

Synonyms

echitamidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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